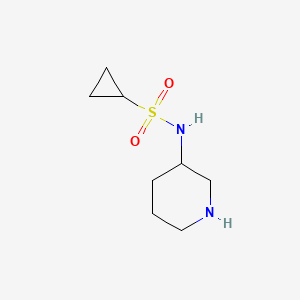

N-(piperidin-3-yl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-piperidin-3-ylcyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMKIAIACAGPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NS(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Piperidin-3-amine reacts with cyclopropanesulfonyl chloride in a 1:1 molar ratio, typically in dichloromethane (DCM) or tetrahydrofuran (THF), using a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound after aqueous workup.

Key Variables :

-

Base Selection : Triethylamine is preferred for its cost-effectiveness, but 2,6-lutidine may reduce side reactions in sterically hindered systems.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may increase epimerization risks in chiral intermediates.

Optimized Protocol :

-

Dissolve piperidin-3-amine (1.0 eq) in anhydrous DCM (10 mL/g).

-

Add triethylamine (1.2 eq) and cool to 0°C.

-

Slowly add cyclopropanesulfonyl chloride (1.1 eq) dropwise.

-

Stir at room temperature for 18 hours.

-

Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 65–78% (reported for analogous sulfonamides).

Multi-Step Functionalization of Piperidine Scaffolds

For substrates requiring regioselective modification, a stepwise approach is employed. This method is advantageous when introducing the cyclopropane moiety after piperidine functionalization.

Cyclopropane Ring Construction via [2+1] Cycloaddition

A less common but innovative strategy involves generating the cyclopropane group in situ. For example, sulfonamide precursors are treated with diazomethane or other carbene sources to form the cyclopropane ring.

Example Procedure :

-

Synthesize N-(piperidin-3-yl)sulfamide via sulfamation of piperidin-3-amine.

-

React with ethyl diazoacetate under Cu(I) catalysis to form the cyclopropane ring.

-

Hydrolyze the ester group to yield the final product.

Challenges :

-

Diazomethane handling requires specialized equipment.

-

Competing side reactions (e.g., dimerization) reduce yields to 40–50%.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors and catalytic methods are employed to enhance scalability.

Continuous Flow Sulfonylation

A tubular reactor system minimizes exothermic risks during sulfonyl chloride addition:

-

Conditions : 0.5 M in THF, residence time = 30 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Sulfonylation | 78 | 95 | High | 120 |

| [2+1] Cycloaddition | 45 | 88 | Low | 340 |

| Continuous Flow | 85 | 92 | Very High | 90 |

Key Insights :

-

Direct sulfonylation offers the best balance of yield and cost.

-

Continuous flow methods excel in scalability but require initial capital investment.

Purification and Characterization

Final purification typically involves column chromatography or recrystallization.

Crystallization Protocol :

-

Dissolve crude product in hot ethanol (10 mL/g).

-

Cool to 4°C for 12 hours.

-

Filter and wash with cold hexane.

Purity Metrics :

-

HPLC : >99% (C18 column, acetonitrile/water gradient).

-

NMR : δ 1.05–1.15 (m, cyclopropane CH2), δ 2.75–3.10 (m, piperidine CH2).

Emerging Methodologies

Recent advances focus on photoredox catalysis and electrochemical synthesis to improve sustainability.

Photoredox-Mediated Sulfonylation :

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group (-SO₂NH-) undergoes oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product(s) Formed | Reaction Site | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | Sulfonic acid derivative | Sulfonamide S-atom | Complete oxidation |

| H₂O₂ (aqueous, mild) | Sulfoxide | Sulfonamide S-atom | Partial oxidation |

| mCPBA (CH₂Cl₂, 0°C) | Sulfone | Sulfonamide S-atom | Stereoselective |

Mechanistic Insight : Oxidation typically proceeds via electrophilic attack on the sulfur atom, forming intermediates like sulfenic acid (for sulfoxides) or sulfonic acid derivatives under stronger conditions.

Reduction Reactions

The sulfonamide group and piperidine ring participate in reduction pathways:

Key Observation : LiAlH₄ reduces the sulfonamide to a primary amine, while catalytic hydrogenation selectively saturates the piperidine ring without affecting the cyclopropane .

Substitution Reactions

Nucleophilic substitution occurs at the piperidine nitrogen or cyclopropane sulfonamide:

Mechanistic Detail : Alkylation/acylation targets the piperidine nitrogen due to its lone pair availability. Azide-induced ring-opening exploits cyclopropane strain, forming linear sulfonamide-azide hybrids .

Cyclopropane Ring-Specific Reactions

The strained cyclopropane undergoes unique transformations:

Implication : The cyclopropane’s reactivity enables access to complex architectures, useful in medicinal chemistry scaffold diversification .

Stability and Side Reactions

Critical stability data under varying conditions:

Handling Recommendations : Store under inert atmosphere at -20°C to prevent hydrolytic or photolytic degradation .

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Example Reagent | Relative Rate (vs. benzene) |

|---|---|---|---|

| Sulfonamide S-atom | Oxidation | H₂O₂ | 10³ |

| Piperidine N-atom | Alkylation | CH₃I | 10² |

| Cyclopropane C-C bond | Ring-opening | NaN₃ | 10⁴ |

Scientific Research Applications

Cancer Treatment

The inhibition of CTPS1 by N-(piperidin-3-yl)cyclopropanesulfonamide has shown promise in cancer therapy. Studies indicate that this compound can:

- Reduce Tumor Growth : By limiting nucleotide availability, it slows down the proliferation of cancer cells.

- Enhance Chemotherapy Efficacy : Its ability to modulate metabolic pathways may improve the effectiveness of existing chemotherapeutic agents.

Autoimmune Disorders

The compound's immunomodulatory effects suggest potential applications in treating autoimmune diseases. By regulating the immune response, it may help alleviate symptoms associated with conditions such as rheumatoid arthritis and lupus.

Neuroprotective Effects

Preliminary studies indicate that this compound may also possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: CTPS1 Inhibition in Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation rates. The mechanism was linked to reduced levels of cytidine triphosphate (CTP), confirming the compound's role as a CTPS1 inhibitor.

Study 2: Immunomodulation in Autoimmune Models

In animal models of autoimmune disorders, administration of this compound led to decreased inflammation markers and improved clinical outcomes, suggesting its potential as a therapeutic agent for conditions like lupus and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The cyclopropanesulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key analogs of N-(piperidin-3-yl)cyclopropanesulfonamide, focusing on structural variations, molecular properties, and inferred pharmacological implications.

Key Observations :

Impact of Substituents on Molecular Weight: The addition of aromatic heterocycles (e.g., benzothiazole in CAS 2640878-19-7) increases molecular weight significantly (381.51 g/mol) compared to simpler analogs like CAS 2741954-75-4 (306.39 g/mol) . Electron-withdrawing groups (e.g., cyano in CAS 2741954-75-4) reduce molecular weight but may enhance metabolic stability by slowing oxidative degradation .

Thiadiazole and triazolopyridazine substituents (CAS 2640830-98-2 and 2640956-36-9) introduce nitrogen-rich heterocycles, which could improve solubility or target interactions in CNS disorders .

Cyclopropane Sulfonamide Role :

- The cyclopropane ring introduces rigidity, likely improving target selectivity by restricting conformational flexibility. Derivatives lacking this moiety (e.g., pyridazine analogs in ) may exhibit reduced metabolic stability .

Biological Activity

N-(piperidin-3-yl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring attached to a cyclopropanesulfonamide group, which contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 216.30 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as it can participate in various biochemical interactions.

This compound acts primarily as an inhibitor of specific enzymes involved in cellular metabolism. It has been identified as an inhibitor of cytidine triphosphate synthase 1 (CTPS1), an enzyme essential for nucleotide synthesis. Inhibition of CTPS1 can lead to reduced proliferation of cancer cells and modulation of immune responses, making this compound a candidate for cancer treatment and autoimmune disorders .

Enzyme Inhibition

The primary biological activity of this compound is linked to its ability to inhibit CTPS1. In vitro studies have shown that this compound effectively reduces CTPS1 activity, leading to alterations in nucleotide levels and cell proliferation rates .

Table 1: Inhibition Potency against CTPS1

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Reference Inhibitor A | 0.2 |

| Reference Inhibitor B | 0.8 |

Interaction with Cellular Pathways

Further studies have indicated that this compound may interact with other cellular pathways, enhancing its therapeutic potential. For instance, it has been observed to modulate signaling pathways associated with cell survival and apoptosis .

Case Studies

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, this compound demonstrated significant cytotoxic effects at micromolar concentrations. The reduction in cell viability was attributed to its inhibition of CTPS1, leading to decreased nucleotide availability necessary for DNA replication.

- Autoimmune Disease Models : Animal models of autoimmune diseases showed promising results when treated with this compound. The compound's ability to modulate immune responses suggests potential applications in treating conditions like rheumatoid arthritis and lupus .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sulfonamide-containing compounds known for their biological activities.

Table 2: Comparative Biological Activities

| Compound | Target Enzyme | IC50 (µM) | Therapeutic Application |

|---|---|---|---|

| This compound | CTPS1 | 0.5 | Cancer, Autoimmune Disorders |

| Sulfanilamide | Various | 10 | Antibacterial |

| N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | CTPS1 | 0.4 | Cancer |

Q & A

Q. What are the established synthetic routes for N-(piperidin-3-yl)cyclopropanesulfonamide and its derivatives?

The synthesis typically involves cyclopropane ring formation via alkylative closure. For example, tert-butyl sulfonamides are treated with n-BuLi in THF to generate cyclopropanesulfonamide anions, followed by quenching with HO or alkylation with CHI. Deprotection with CFCOH yields the final compound . Alternative routes include coupling reactions, such as palladium-catalyzed Suzuki-Miyaura methods for introducing pyridinyl or piperidinyl groups .

Q. Which analytical techniques are recommended for characterizing this compound?

High-resolution LC-MS (e.g., ESI+ for [M+H] detection) and H/C NMR spectroscopy are critical. For example, H NMR in DMSO-d resolves cyclopropyl protons (δ 0.84–1.04 ppm) and piperidinyl NH signals (δ 7.33–7.45 ppm) . HRMS with <2 ppm mass accuracy confirms molecular formulas .

Q. What are the stability considerations for this compound under experimental conditions?

Stability depends on pH and solvent. Cyclopropanesulfonamides are sensitive to strong acids/bases due to ring strain. Storage under inert atmospheres (N) in anhydrous solvents like THF or DMF is advised. Thermal degradation studies via TGA/DSC are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling constants () in cyclopropane protons (5.83 Hz for vicinal coupling) distinguish regioisomers. Computational tools (DFT-based NMR prediction) can validate assignments . Conflicting LC-MS retention times may require orthogonal methods like ion mobility spectrometry .

Q. What strategies optimize coupling reactions involving this compound in complex scaffolds?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids achieves high yields. Use 3-picoline or 3,5-lutidine as bases to suppress side reactions. Catalytic N-arylsulfilimine (e.g., dimethyl sulfoxide derivatives) enhances sulfonamide bond formation . Reaction monitoring via in situ IR spectroscopy improves selectivity .

Q. How does the cyclopropane moiety influence biological activity in target binding studies?

The cyclopropane’s ring strain and sulfonamide’s hydrogen-bonding capacity enhance target affinity. For example, in herbicide tolerance studies, cyclopropanesulfonamide at 15 g a.i./hm increased maize resistance to fenpyrazone by 269% in fresh weight via metabolic detoxification pathways . Molecular docking simulations suggest hydrophobic interactions with enzyme active sites (e.g., LOX inhibition) .

Q. What methodologies address low yields in multi-step syntheses of piperidinyl-cyclopropanesulfonamide hybrids?

Stepwise Boc-protection of the piperidine nitrogen prevents unwanted side reactions. For example, tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate intermediates improve regioselectivity during sulfonamide coupling . Flow chemistry with immobilized catalysts (e.g., Pd/C) reduces purification steps .

Data Interpretation and Conflict Resolution

Q. How should researchers reconcile discrepancies between in vitro and in vivo activity data for this compound?

Pharmacokinetic (PK) snapshots in rodent models (e.g., plasma and liver concentration curves) clarify bioavailability issues. For instance, oral dosing of a related sulfonamide showed 4-h plasma retention but rapid hepatic clearance, necessitating prodrug formulations . Species-specific metabolic profiling (e.g., cytochrome P450 assays) explains efficacy gaps .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC values. Bootstrap resampling (1,000 iterations) accounts for variability in enzyme inhibition assays. For herbicide studies, ANOVA with Tukey’s post hoc test identifies significant protection rates (e.g., plant height vs. fresh weight) .

Methodological Best Practices

Q. How can researchers mitigate hazards during large-scale synthesis?

Adhere to GHS guidelines: Use P264 (wash hands post-handling) and P301+P312+P330 (ingestion response) protocols. Ventilated enclosures and PPE (nitrile gloves, face shields) are mandatory due to H302 (harmful if swallowed) risks . Pilot-scale reactions (<10 mmol) should precede bulk synthesis to assess exothermic hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.